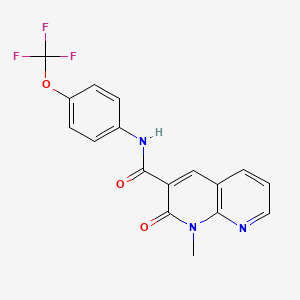

![molecular formula C13H15N3O2S B3000180 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 442651-60-7](/img/structure/B3000180.png)

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a derivative of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its biological activities .

Synthesis Analysis

The synthesis of this compound involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .

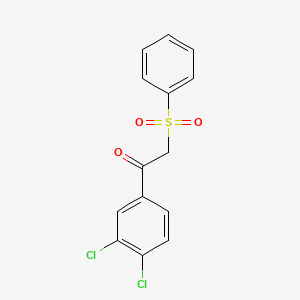

Molecular Structure Analysis

The molecular structure of this compound is derived from the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core . Further studies are needed to provide a detailed molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . More research is needed to provide a comprehensive chemical reactions analysis.

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives are known to have remarkable biological properties, such as anticancer . A study suggested that 3-[(2-substituted-6,7,8,9-tetrahydro-5h-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol analogues have shown anticancer activity against both the cell lines (HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line) .

Antibacterial Activity

Thieno[2,3-d]pyrimidine derivatives are also known for their antibacterial properties . This makes them a potential candidate for the development of new antibacterial drugs.

Anti-inflammatory Activity

These compounds have been reported to exhibit anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antiviral Activity

Thieno[2,3-d]pyrimidine derivatives have shown antiviral activities . This indicates their potential use in the development of antiviral drugs.

Antimalarial Activity

These compounds have also demonstrated antimalarial activities . This suggests their potential application in the treatment of malaria.

Antioxidant Properties

The antioxidant properties of these compounds were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity . This indicates their potential use as antioxidants.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that thieno[2,3-d]pyrimidine derivatives can interact with their targets in a variety of ways, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with thieno[2,3-d]pyrimidine derivatives, it’s likely that this compound could affect multiple pathways, potentially including those involved in cell growth, inflammation, viral replication, and other processes .

Result of Action

Given the biological activities associated with thieno[2,3-d]pyrimidine derivatives, it’s plausible that this compound could have effects such as inhibiting cell growth, reducing inflammation, or interfering with viral replication .

Future Directions

The future directions for the study of this compound could include further investigation of its mechanism of action, particularly its inhibitory effects on Th17 cell differentiation . Additionally, more research is needed to elucidate its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name |

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-10(18)5-6-14-12-11-8-3-1-2-4-9(8)19-13(11)16-7-15-12/h7H,1-6H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZZTJCMWJZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)

![3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3000109.png)

![2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide](/img/structure/B3000111.png)

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)

![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)

![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)